4-Bromo-3-methylphenyl chloroformate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
(4-bromo-3-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO2/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3 |
InChI Key |
WQZLYVDSHVUNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)Cl)Br |
Origin of Product |
United States |
Mechanistic Investigations of 4 Bromo 3 Methylphenyl Chloroformate Reactivity
Solvolytic Reaction Pathways of Aryl Chloroformates
Solvolysis of aryl chloroformates, where the solvent acts as the nucleophile, often proceeds through competing mechanisms. The predominant pathway is highly sensitive to the electronic properties of the aryl group and the characteristics of the solvent.
The solvolysis of chloroformate esters can occur via two primary competing pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization (SN1-type) mechanism. nih.govresearchgate.net
The addition-elimination pathway is typically favored for aryl chloroformates like phenyl chloroformate and its substituted derivatives. mdpi.comnih.gov This mechanism involves a rate-determining nucleophilic attack by a solvent molecule on the carbonyl carbon. mdpi.comsemanticscholar.org This attack leads to the formation of a transient tetrahedral intermediate. researchgate.netsemanticscholar.org Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed. khanacademy.orgmasterorganicchemistry.com This pathway is characteristic of reactions at acyl (sp2) carbons and is often supported by kinetic data showing a high sensitivity to solvent nucleophilicity. semanticscholar.org
The unimolecular ionization pathway , also referred to as a solvolysis-decomposition process, involves the initial, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate. nih.govmdpi.com This cationic intermediate is then rapidly attacked by the solvent. This mechanism is generally favored for substrates that can form stabilized carbocations, such as tertiary alkyl chloroformates. While less common for simple aryl chloroformates, this pathway can become significant in highly ionizing, non-nucleophilic solvents, particularly for substrates with electron-donating groups that can stabilize the incipient positive charge. nih.govnih.gov For many aryl chloroformates, studies across a wide range of solvents show that the reaction proceeds through dual bimolecular and unimolecular channels, with the dominant pathway shifting based on solvent properties. nih.govresearchgate.net
The kinetics of aryl chloroformate solvolysis are quantitatively analyzed using the extended (two-term) Grunwald-Winstein equation, which separates the contributions of solvent nucleophilicity (NT) and solvent ionizing power (YCl). nih.govmdpi.comlookchemmall.com The equation is expressed as:
log(k/kₒ) = lNT + mYCl + c
Here, k and kₒ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. The parameter l measures the sensitivity of the reaction rate to changes in solvent nucleophilicity, while m measures the sensitivity to changes in solvent ionizing power. lookchemmall.com
For aryl chloroformates that react primarily via the addition-elimination mechanism, such as phenyl chloroformate and p-nitrophenyl chloroformate, the l values are typically large and positive (e.g., ~1.68), indicating a high degree of nucleophilic participation from the solvent in the rate-determining step. mdpi.com The m values are moderately positive (e.g., ~0.46-0.57), suggesting some charge separation in the transition state. mdpi.com The ratio of l/m is often used to diagnose the mechanism; a high l/m ratio (typically > 2.5) is characteristic of a bimolecular pathway. mdpi.com
Conversely, a greater dependence on the ionizing power (m) and a lower dependence on nucleophilicity (l) would suggest a shift towards the unimolecular ionization mechanism. nih.govnih.gov In highly ionizing and poorly nucleophilic solvents like aqueous fluoroalcohols (TFE and HFIP), the ionization pathway can become more competitive. nih.govresearchgate.net For example, in solvents with low nucleophilicity and high ionizing ability, some chloroformates favor an ionization mechanism with strong nucleophilic solvation of the developing acylium ion. nih.gov
Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Chloroformates at 25.0 °C
| Chloroformate | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Predominant Mechanism |
| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.67 | Addition-Elimination |
| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | 2.94 | Addition-Elimination |
| p-Methoxyphenyl Chloroformate | - | - | 2.77 | Addition-Elimination |
| Benzyl (B1604629) Chloroformate | 1.95 ± 0.16 | 0.57 ± 0.05 | 3.42 | Addition-Elimination / SN1 |
| p-Nitrobenzyl Chloroformate | 1.61 ± 0.09 | 0.46 ± 0.04 | 3.50 | Addition-Elimination |
Data compiled from multiple kinetic studies. mdpi.com
Substituents on the aryl ring significantly influence the reaction rate and mechanism of chloroformate solvolysis by altering the electrophilicity of the carbonyl carbon.
Electron-withdrawing groups (EWGs), such as a bromo or nitro group, increase the partial positive charge on the carbonyl carbon. This enhancement of electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack, thereby accelerating the rate of the addition-elimination pathway. mdpi.com For instance, the specific rates of solvolysis for substituted phenyl chloroformates generally increase as the electron-withdrawing strength of the substituent increases (e.g., p-nitrophenyl > phenyl). mdpi.com The bromo group in the 4-position of 4-bromo-3-methylphenyl chloroformate acts as an EWG through its inductive effect, which would be expected to increase the solvolysis rate compared to an unsubstituted phenyl chloroformate.
Electron-donating groups (EDGs), such as a methyl or methoxy (B1213986) group, have the opposite effect. They decrease the electrophilicity of the carbonyl carbon, which can slow down the rate of the bimolecular addition-elimination reaction. nih.gov However, EDGs can also stabilize the transition state of the unimolecular ionization pathway by delocalizing the developing positive charge. mdpi.com The methyl group at the 3-position of this compound is a weak EDG. Its effect would be to slightly counteract the rate-enhancing effect of the bromo group in an addition-elimination mechanism. The net effect on the rate would depend on the balance between the inductive withdrawal of the bromine and the donating character of the methyl group.
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is the fundamental reaction class for chloroformates. masterorganicchemistry.com These reactions proceed through a characteristic multi-step process involving tetrahedral intermediates.
A key feature of the addition-elimination mechanism in chloroformate reactions is the formation of a tetrahedral intermediate. masterorganicchemistry.comoregonstate.edu In the first step of the reaction, the nucleophile attacks the electrophilic carbonyl carbon, causing the carbon's hybridization to change from sp² to sp³. libretexts.org This results in a short-lived, unstable intermediate with a tetrahedral geometry. khanacademy.orgoregonstate.edu
For the solvolysis of an aryl chloroformate (ArOCOCl) with a solvent molecule (SOH), the formation of the tetrahedral intermediate can be depicted as:
ArOCOCl + SOH ⇌ [Ar-O-C(O⁻)(Cl)-S⁺OH]
This intermediate is generally not isolable and rapidly proceeds to the next step. oregonstate.edu The subsequent step involves the reformation of the carbon-oxygen double bond, which is energetically favorable. This occurs with the concurrent expulsion of the best leaving group, which in this case is the chloride ion (Cl⁻). khanacademy.orgmasterorganicchemistry.com The stability of the leaving group is a critical factor; chloride is a good leaving group, facilitating the breakdown of the tetrahedral intermediate to form the final product. oregonstate.edu The existence of this intermediate is supported by extensive kinetic evidence and isotopic labeling studies in related acyl substitution reactions. masterorganicchemistry.com
The reactions of aryl chloroformates can be significantly accelerated by acid or base catalysis.
General-base catalysis is frequently observed in solvolysis reactions, particularly in hydroxylic solvents. nih.gov In this mechanism, a second solvent molecule acts as a general base, accepting a proton from the attacking nucleophilic solvent molecule in the transition state. This increases the nucleophilicity of the attacking solvent and stabilizes the transition state. mdpi.com Evidence for general-base catalysis often comes from kinetic solvent isotope effect (KSIE) studies. For example, the solvolysis of phenyl chloroformates in methanol (B129727) shows KSIE values (kMeOH/kMeOD) around 2.3-2.5, which is indicative of general-base catalysis.
Nucleophilic catalysis , particularly with tertiary amines like pyridine (B92270), provides an alternative, highly efficient pathway. rsc.org Pyridine is more nucleophilic than water or alcohols and rapidly attacks the chloroformate's carbonyl carbon. researchgate.net This forms a highly reactive N-acyloxypyridinium cation intermediate. nih.govnih.gov
ArOCOCl + C₅H₅N → [Ar-O-CO-N⁺C₅H₅] Cl⁻
This pyridinium (B92312) intermediate is much more electrophilic and susceptible to attack by a nucleophile (like water or an alcohol) than the original chloroformate. researchgate.net The subsequent nucleophilic attack on this activated intermediate is rapid, leading to the final product and regeneration of the pyridine catalyst. nih.gov This type of catalysis is common in acylation reactions using chloroformates. rsc.orgnih.gov
Rearrangement and Decomposition Pathways of this compound
The reactivity of this compound is characterized by several potential rearrangement and decomposition pathways, largely influenced by reaction conditions such as temperature and the presence of nucleophiles. Mechanistic investigations into related aryl chloroformates provide a framework for understanding the likely behavior of this specific compound.
Decarboxylative Fragmentation to Aryl Halides
Aryl chloroformates can undergo thermal or chemically induced decomposition to yield aryl halides through a process known as decarboxylative fragmentation. This reaction involves the loss of carbon dioxide and the formation of an aryl-halogen bond. While direct studies on the decarboxylative fragmentation of this compound are not extensively documented, the general mechanism can be inferred from studies on similar compounds.
The decomposition can proceed through different mechanistic pathways, including unimolecular and bimolecular processes, depending on the reaction conditions. The stability of the potential carbocation intermediate and the nature of the solvent play crucial roles. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring of this compound will influence the rate and mechanism of this decomposition.
Table 1: Potential Products of Decarboxylative Fragmentation
| Starting Material | Major Fragmentation Product | By-product |
| This compound | 1,4-Dibromo-2-methylbenzene | Carbon dioxide |
It is important to note that the direct conversion to the corresponding aryl chloride (1-bromo-4-chloro-2-methylbenzene) is a plausible outcome of this fragmentation. The relative yields of different aryl halides would depend on the specific conditions and the presence of any catalysts or radical initiators. Research on the thermal decomposition of other chloroformates has shown that such rearrangements can occur, though the specific conditions required for this compound have not been detailed in the available literature.
Competing Side Reactions and By-product Formation
In addition to decarboxylative fragmentation, this compound can participate in several competing side reactions, leading to the formation of various by-products. These side reactions are often dependent on the synthetic route used to prepare the chloroformate and the conditions of its subsequent reactions.
One common side reaction during the synthesis of aryl chloroformates from the corresponding phenol (B47542) (4-bromo-3-methylphenol) and phosgene (B1210022) is the formation of carbonate species. If the reaction is not carefully controlled, the highly reactive chloroformate can react with another molecule of the starting phenol to form a symmetric diaryl carbonate.
Table 2: Potential By-products from Side Reactions
| Reactants | Side Reaction | By-product |
| This compound + 4-Bromo-3-methylphenol (B31395) | Carbonate formation | Bis(4-bromo-3-methylphenyl) carbonate |
| This compound + Water | Hydrolysis | 4-Bromo-3-methylphenol, HCl, CO2 |
| This compound + Amine (e.g., R-NH2) | Carbamate (B1207046) formation (desired reaction) | N-alkyl/aryl-4-bromo-3-methylphenyl carbamate |
Hydrolysis is another significant competing reaction, particularly in the presence of moisture. This compound will react with water to decompose back to the parent phenol, 4-bromo-3-methylphenol, with the concurrent formation of hydrochloric acid and carbon dioxide. This highlights the need for anhydrous conditions when handling and reacting this compound.
Furthermore, when this compound is used as a reagent, for example, in the synthesis of carbamates by reacting with an amine, other side reactions can occur. If the amine is sterically hindered or if the reaction temperature is elevated, elimination reactions or the formation of ureas (from the reaction of the carbamate product with another amine molecule) can become significant. The specific nature and extent of these side reactions are highly dependent on the substrate, reagents, and reaction conditions employed.
Applications of 4 Bromo 3 Methylphenyl Chloroformate in Advanced Organic Synthesis
Formation of Carbamates and Urethanes
Chloroformates are a well-established class of reagents for the synthesis of carbamates through their reaction with primary and secondary amines. This reaction is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals, as well as in the protection of amine functionalities during multi-step synthetic sequences. However, specific studies detailing the use of 4-Bromo-3-methylphenyl chloroformate for these purposes are not present in the current body of scientific literature.
Synthesis of N-Aryl Carbamate (B1207046) Derivatives from Amines
The reaction between a chloroformate and an amine to yield a carbamate is a general and widely utilized transformation. Theoretically, this compound would react with a primary or secondary amine, in the presence of a base to neutralize the hydrochloric acid byproduct, to form the corresponding 4-bromo-3-methylphenyl carbamate derivative.
General Reaction Scheme:
While this reaction is chemically plausible, no specific examples, reaction conditions, yields, or substrate scope studies involving this compound have been reported in published research. Therefore, no data table of specific N-Aryl carbamate derivatives synthesized from this particular reagent can be provided.
Application as Protecting Group Reagents for Amine Functionalities
Carbamates are frequently employed as protecting groups for amines in complex molecule synthesis, such as in peptide synthesis. springernature.comresearchgate.netbiosynth.com The utility of a protecting group lies in its ease of installation, stability under various reaction conditions, and facile, selective removal. The 4-bromo-3-methylphenyl carbamate group that would be installed by this reagent could potentially serve as a protecting group. However, the specific conditions for its cleavage (e.g., acidic, basic, or hydrogenolytic conditions) and its orthogonality to other common protecting groups have not been investigated or reported. Without such studies, its viability and advantages as a protecting group for amines remain unknown.
Carbonate Ester Synthesis
Similar to carbamate formation, chloroformates are key reagents for the synthesis of carbonate esters via reaction with alcohols and phenols. This transformation is crucial for the production of various polymers (like polycarbonates), pharmaceuticals, and other fine chemicals.
Stereoselective Carbonate Synthesis and Chiral Applications
The development of stereoselective methods for carbonate synthesis is an area of active research, particularly for applications in asymmetric catalysis and the synthesis of chiral molecules. This often involves the use of chiral alcohols or chiral catalysts in conjunction with a carbonylating agent. There is no published research that explores the use of this compound in any stereoselective carbonate synthesis or its application in chiral contexts.
Role as a Carbon Monoxide (CO) Surrogate in Metal-Catalyzed Carbonylation
In recent years, significant research has focused on the development of "CO surrogates" or "CO-free carbonylation" methods to avoid the use of toxic and gaseous carbon monoxide in industrial and laboratory settings. researchgate.netresearchgate.net Chloroformates, among other compounds, can sometimes serve as precursors to generate CO in situ or participate directly in palladium-catalyzed carbonylation reactions.
However, a thorough review of the literature reveals no studies where this compound has been employed as a carbon monoxide surrogate in any metal-catalyzed carbonylation reactions. The potential for this specific molecule to release CO under catalytic conditions or to act as an electrophilic partner in such transformations has not been explored.
Mixed Anhydride (B1165640) Formation and Subsequent Transformations
This compound is an excellent reagent for the activation of carboxylic acids via the formation of a mixed carboxylic-carbonic anhydride. This reactive intermediate is not typically isolated but is used in situ for subsequent transformations, most notably in the synthesis of esters and amides.
The reaction of a carboxylic acid with this compound in the presence of a tertiary amine base (such as triethylamine) leads to the rapid formation of a mixed anhydride. researchgate.net This anhydride is significantly more electrophilic than the parent carboxylic acid. Subsequent addition of an alcohol results in nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon derived from the carboxylic acid. This process releases the corresponding ester, carbon dioxide, and 4-bromo-3-methylphenol (B31395) as byproducts. researchgate.net This method is particularly useful for synthesizing esters under mild conditions, especially when dealing with sensitive substrates where harsh conditions (e.g., strong acid catalysis and high temperatures) must be avoided. The reaction is generally fast and high-yielding. researchgate.net
General Scheme for Esterification via Mixed Anhydride:
Activation: R-COOH + ClCOOAr' + Et₃N → R-COOCOOAr' (Mixed Anhydride) + Et₃N·HCl
Esterification: R-COOCOOAr' + R'-OH → R-COOR' + Ar'OH + CO₂
The mixed anhydride method is a cornerstone of peptide synthesis, used for the formation of amide (peptide) bonds. In this context, an N-protected amino acid is activated with a chloroformate, such as this compound, in the presence of a base like N-methylmorpholine. researchgate.net The resulting mixed anhydride is then treated with the ester of another amino acid (the N-terminus of the growing peptide chain). The amino group of the second amino acid attacks the activated carbonyl, forming the peptide bond.
This method is valued for its rapid reaction rates and the generally high purity of the resulting peptides. researchgate.net A critical concern in peptide synthesis is the prevention of racemization at the chiral α-carbon of the activated amino acid. The choice of chloroformate, base, and reaction temperature is crucial to minimize this side reaction. Chloroformates like 9-fluorenylmethyl chloroformate (Fmoc-Cl) have been successfully employed as coupling agents, demonstrating that the coupling can proceed with minimal racemization. researchgate.net This approach extends beyond simple peptides to the synthesis of more complex biomolecules where mild and efficient amide bond formation is required.
Derivatization Strategies for Analytical Purposes
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netsemanticscholar.org Chloroformates, including this compound, are effective derivatizing reagents, particularly for analytes containing primary and secondary amines, phenols, and alcohols. nih.gov
The reaction of this compound with a target analyte introduces the 4-bromo-3-methylphenoxycarbonyl group. This modification serves several purposes:
Enhanced Detectability : The introduced aromatic ring acts as a strong chromophore, significantly enhancing the analyte's response to UV-Vis detection in HPLC. researchgate.net
Improved Chromatographic Behavior : Derivatization can decrease the polarity of highly polar analytes (like amino acids or biogenic amines), improving their retention and peak shape on reverse-phase HPLC columns. nih.gov
Increased Volatility : For GC analysis, converting non-volatile compounds (e.g., amino acids) into more volatile derivatives is essential. The resulting carbamates or esters are typically more amenable to GC analysis than the parent compounds.
This pre-column derivatization technique allows for the sensitive and accurate quantification of low-level analytes in complex matrices such as biological fluids or food samples. nih.govgreyhoundchrom.com For instance, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) are widely used to derivatize amino acids and biogenic amines for fluorescent detection, achieving very low limits of quantification. nih.gov
Formation of Volatile Derivatives for Gas Chromatography/Mass Spectrometry (GC/MS) Analysis
In the field of analytical chemistry, Gas Chromatography/Mass Spectrometry (GC/MS) is a cornerstone technique for separating and identifying substances within a sample. A significant prerequisite for GC analysis is that the compounds must be volatile and thermally stable. semanticscholar.org However, many important biological molecules, such as amino acids and organic acids, are non-volatile due to the presence of polar functional groups like carboxyl (-COOH) and amino (-NH2). semanticscholar.orgspringernature.com To make these compounds suitable for GC/MS analysis, a chemical modification process known as derivatization is employed. semanticscholar.org
Alkyl chloroformates are a class of reagents widely used for this purpose. springernature.com The derivatization reaction with a chloroformate, such as methyl chloroformate or ethyl chloroformate, replaces the active hydrogen atoms in the polar functional groups of the analytes. semanticscholar.orgcore.ac.uk This process converts them into more volatile and less polar derivatives, which are amenable to GC separation and subsequent MS detection. semanticscholar.orgresearchgate.net For example, methyl chloroformate has been successfully used to create stable methyl ester and methoxycarbonyl derivatives of amino acids, which exhibit clear fragmentation patterns in mass spectrometry, aiding in their identification. researchgate.net Similarly, ethyl chloroformate derivatization has been optimized for the comprehensive analysis of endogenous metabolites in biological samples like serum. core.ac.uknih.gov
As a member of this chemical class, this compound possesses the reactive chloroformate group necessary for such derivatization reactions. The bromo- and methyl-substituents on the phenyl ring could potentially be used to introduce a specific mass tag, offering unique fragmentation patterns during mass spectrometry analysis that could aid in the identification of complex molecules.
Applications in Metabolomics and Related Analytical Techniques
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a direct functional readout of the physiological state of an organism. core.ac.uk GC/MS is a powerful platform in metabolomics due to its high chromatographic resolution, sensitivity, and the availability of extensive mass spectral libraries for compound identification. nih.gov
A significant challenge in metabolomics is the chemical diversity of metabolites and the complexity of biological samples. nih.gov Derivatization is therefore a crucial step in sample preparation for GC/MS-based metabolomics to analyze a wide range of metabolites simultaneously. core.ac.uknih.gov Alkyl chloroformates, particularly methyl chloroformate (MCF) and ethyl chloroformate (ECF), have been used to develop automated, high-throughput methods for the quantitative measurement of the microbial metabolome. springernature.comnih.gov These methods can simultaneously measure over one hundred microbial metabolites, including fatty acids, amino acids, carboxylic acids, and phenolic acids, from various biological samples within a short analysis time. nih.gov The derivatization process is robust, shows good linearity for most derivatives, and is suitable for large-scale metabolic profiling studies. nih.govnih.gov
Given its structure, this compound could serve as a derivatizing agent in metabolomics. The introduction of the 4-bromo-3-methylphenyl group onto metabolites would significantly increase their molecular weight and create a distinct isotopic pattern due to the presence of bromine, potentially facilitating their detection and differentiation from background noise in complex biological matrices.
Ring-Opening Reactions with Nitrogen Heterocycles
Chloroformates are versatile reagents that can participate in reactions beyond derivatization, including the cleavage of carbon-nitrogen (C–N) bonds in certain heterocyclic systems. Research has shown that among various aza-heterocycles like aziridines, azetidines, pyrrolidines, and piperidines, N-alkyl pyrrolidines exhibit unique reactivity towards chloroformates. nih.gov These reactions can lead to either N-dealkylation or ring-opening, depending on the nature of the substituent on the nitrogen atom. nih.govfigshare.com This reactivity provides a synthetic route to valuable 1,4-bifunctional compounds from readily available cyclic amines. nih.govnih.gov
Selective Cleavage of N-Alkyl Pyrrolidines to Chlorobutyl Carbamates
A key transformation involving chloroformates is the selective ring-opening of N-alkyl pyrrolidines to produce 4-chlorobutyl carbamates. nih.govfigshare.com This reaction pathway is particularly favored when the substituent on the pyrrolidine (B122466) nitrogen is a small alkyl group, such as methyl or ethyl. nih.gov The reaction proceeds by nucleophilic attack of the pyrrolidine nitrogen on the chloroformate, followed by a sequence of steps that results in the cleavage of one of the C–N bonds within the ring, ultimately forming the linear 4-chlorobutyl carbamate structure. nih.gov
These resulting 4-chlorobutyl carbamates are valuable synthetic intermediates, as they possess two distinct reactive sites: the carbamate and the terminal alkyl chloride. nih.govfigshare.com This bifunctionality allows for further chemical modifications at either end of the molecule, making them useful building blocks in organic synthesis. nih.gov
Table 1: Ring-Opening Reaction of N-Alkyl Pyrrolidines with a Generic Chloroformate
| Reactant 1 | Reactant 2 | Major Product | Product Class |
| N-Methyl or N-Ethyl Pyrrolidine | R-O-CO-Cl (e.g., this compound) | R-O-CO-N(CH₃/C₂H₅)(CH₂)₄Cl | 4-Chlorobutyl Carbamate |
Mechanistic Considerations for Substituent-Dependent Reaction Pathways
The outcome of the reaction between an N-alkyl pyrrolidine and a chloroformate is highly dependent on the identity of the alkyl group on the nitrogen atom. nih.gov This substituent-dependent reactivity leads to two competing pathways: ring-opening and N-dealkylation. nih.govfigshare.com
Ring-Opening Pathway: As described previously, when the nitrogen substituent is small, such as methyl or ethyl, the ring-opening reaction is the predominant pathway, yielding 4-chlorobutyl carbamates. nih.gov
Dealkylation Pathway: In contrast, when a more sterically demanding or electronically different group like benzyl (B1604629) is attached to the nitrogen, the reaction favors N-dealkylation. nih.govfigshare.com In this case, the benzyl group is cleaved, and the product is an N-dealkylated pyrrolidine.
Computational calculations have provided insight into this selectivity. nih.govfigshare.com Studies show a significant energy difference between the transition states of the two competing reaction pathways. The transition state leading to ring-opening is energetically favored for N-methyl and N-ethyl pyrrolidines, while the transition state for dealkylation is lower in energy for N-benzyl pyrrolidine, thus explaining the observed product distribution. nih.gov
Table 2: Substituent Effect on Reaction Pathway with Chloroformates
| N-Substituent on Pyrrolidine | Predominant Reaction Pathway | Primary Product |
| Methyl (-CH₃) | Ring-Opening | 4-Chlorobutyl Carbamate |
| Ethyl (-C₂H₅) | Ring-Opening | 4-Chlorobutyl Carbamate |
| Benzyl (-CH₂Ph) | Dealkylation | N-Dealkylated Pyrrolidine |
Computational and Spectroscopic Characterization of 4 Bromo 3 Methylphenyl Chloroformate and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules and the pathways of chemical reactions. researchgate.net By solving the electronic structure of a molecule, DFT allows for the accurate prediction of geometries, energies, and various chemical properties, offering a window into transient phenomena that are difficult to observe experimentally.
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, providing a detailed, step-by-step description of the transformation from reactants to products. smu.edu This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For a reaction involving 4-Bromo-3-methylphenyl chloroformate, such as its reaction with an amine to form a carbamate (B1207046), DFT can be employed to model the entire reaction coordinate. The calculations would reveal the Gibbs free energy profile of the process. researchgate.net For instance, the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate leads to a tetrahedral intermediate. The subsequent elimination of the chloride ion forms the final carbamate product. DFT can precisely calculate the energy barriers (activation energies) for each step, identifying the rate-determining step and providing insight into the reaction kinetics. researchgate.net
Table 1: Representative DFT-Calculated Energy Profile for the Reaction of a Phenyl Chloroformate with an Amine
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Phenyl Chloroformate + Amine | 0.0 |
| TS1 | Transition state for nucleophilic attack | +12.5 |
| Intermediate | Tetrahedral Intermediate | -5.2 |
| TS2 | Transition state for chloride elimination | +8.1 |
Note: Data are representative values for this class of reaction.
Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Molecular Electrostatic Potential)
The electronic structure of this compound dictates its reactivity. DFT is used to calculate key electronic properties and reactivity descriptors that predict how the molecule will behave in a chemical reaction. researchgate.net
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the LUMO indicates the molecule's ability to accept an electron, highlighting its electrophilic character. The carbonyl carbon of the chloroformate group is expected to be a primary site for nucleophilic attack, a feature reflected in the localization of the LUMO on this functional group. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. researchgate.net For this compound, the MEP map would show electron-deficient regions (positive potential, typically colored blue) around the highly electrophilic carbonyl carbon, confirming it as the likely site for nucleophilic attack. Electron-rich regions (negative potential, colored red) would be located around the oxygen and bromine atoms.
Table 2: Calculated Reactivity Descriptors for a Representative Bromo-Aromatic Compound
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -6.8 eV | Ionization Potential (energy required to remove an electron) |
| ELUMO | -1.5 eV | Electron Affinity (energy released when an electron is added) |
| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |
| Hardness (η) | 2.65 | Resistance to change in electron distribution |
Note: Values are based on DFT calculations for structurally similar compounds like 4-bromo-3-(methoxymethoxy) benzoic acid and serve as an illustrative example. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure determination in organic chemistry. libretexts.org It provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the unambiguous identification of molecules in solution.
Identification of Reaction Intermediates and Product Structures
In studying reactions of this compound, NMR is vital for tracking the progress of the reaction and identifying the structures of products and, in some cases, stable intermediates. By acquiring NMR spectra at different time points, one can observe the disappearance of reactant signals and the appearance of product signals.
For example, in the formation of a carbamate, the aromatic signals of the 4-bromo-3-methylphenyl group would experience slight shifts due to the change in the electronic environment when the chloroformate is converted to a carbamate. More diagnostically, the chemical shift of the carbonyl carbon in ¹³C NMR would change significantly, providing clear evidence of the transformation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Derivative
| Compound | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| This compound | ¹H (Aromatic) | 7.1 - 7.6 |
| ¹H (Methyl) | 2.4 | |
| ¹³C (Carbonyl) | ~150 | |
| ¹³C (Aromatic) | 115 - 155 | |
| ¹³C (Methyl) | ~20 | |
| Corresponding Ethyl Carbamate Derivative | ¹H (Aromatic) | 7.0 - 7.5 |
| ¹H (Methyl) | 2.3 | |
| ¹³C (Carbonyl) | ~154 | |
| ¹³C (Aromatic) | 118 - 152 |
Note: These are estimated values based on standard chemical shift ranges.
Stereochemical Assignment in Chiral Transformations
While this compound is an achiral molecule, it can be used as a derivatizing agent to determine the stereochemistry of chiral compounds, such as alcohols or amines. wordpress.com When this achiral reagent reacts with a racemic mixture of a chiral alcohol, it forms a mixture of two diastereomers.
Diastereomers have different physical properties and, crucially, distinct NMR spectra. The protons and carbons in the two diastereomeric carbamates will be in slightly different chemical environments, leading to separate signals in the NMR spectrum. By comparing the NMR spectrum of the derivatized mixture to that of a derivative prepared from an enantiomerically pure standard, the absolute stereochemistry of the original alcohol can be assigned. This approach, often combined with computational NMR predictions, is a powerful method for stereochemical elucidation. nih.govresearchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. In the context of this compound, MS is particularly useful when the compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
Many small, polar metabolites, such as amino acids, are not volatile enough for direct GC analysis. Reacting these molecules with a chloroformate, such as this compound, converts functional groups like amines and carboxylic acids into more volatile carbamate and ester derivatives. nih.gov This derivatization makes the analytes suitable for GC separation and subsequent MS detection.
The mass spectrum of a derivative of this compound would show a characteristic molecular ion peak. The presence of bromine is easily identified by a distinctive isotopic pattern (¹⁹Br and ⁸¹Br exist in nearly a 1:1 ratio), resulting in two peaks (M+ and M+2) of almost equal intensity. The fragmentation pattern observed in the mass spectrum provides further structural confirmation, showing characteristic losses of groups like CO₂, the alkyl chain, or the bromo-methylphenyl moiety.
Table 4: Expected Mass Spectrometry Fragments for a Derivative of Glycine with this compound
| m/z Value | Ion | Description |
|---|---|---|
| 287/289 | [M]⁺ | Molecular ion peak showing bromine isotope pattern |
| 243/245 | [M - CO₂]⁺ | Loss of carbon dioxide |
| 185/187 | [Br(CH₃)C₆H₃]⁺ | Fragment corresponding to the bromo-methylphenyl cation |
Note: Values are calculated for the N,O-bis(4-bromo-3-methylphenylcarbonyl)glycine derivative.
Characterization of Reaction Products and By-products in Complex Mixtures
Reactions involving highly reactive species such as this compound often yield complex mixtures containing the desired product, unreacted starting materials, and various by-products. The identification and quantification of these components are essential for reaction optimization and ensuring the purity of the final product. Hyphenated chromatographic and spectroscopic techniques are indispensable tools for this purpose.
In a typical reaction, this compound is reacted with a nucleophile, such as an amine, to form a carbamate. wikipedia.org The primary reaction product is the corresponding N-substituted-(4-bromo-3-methylphenyl) carbamate. However, several side reactions can occur, leading to the formation of by-products. For instance, hydrolysis of the chloroformate can occur in the presence of water, yielding 4-bromo-3-methylphenol (B31395) and hydrochloric acid. Dimerization or polymerization of the chloroformate or its reaction products can also take place under certain conditions.
The analysis of such complex mixtures is often accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are particularly powerful as they combine the separation capabilities of chromatography with the sensitive and specific detection provided by mass spectrometry.
For LC-MS analysis, a reversed-phase column is typically employed to separate the components of the reaction mixture based on their polarity. The eluent is then introduced into the mass spectrometer, where the components are ionized and their mass-to-charge ratios are determined. This allows for the identification of the various species present in the mixture. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting daughter ions. researchgate.netnih.gov This is particularly useful for distinguishing between isomeric products.
GC-MS is another valuable technique, especially for volatile and thermally stable compounds. nih.govcore.ac.ukcore.ac.uk In many cases, derivatization of the analytes is necessary to increase their volatility and improve their chromatographic behavior. Chloroformates themselves are often used as derivatizing agents for the analysis of polar molecules like amino acids and phenols. wikipedia.orgnih.gov When analyzing the reaction mixture of this compound, GC-MS can be used to identify and quantify unreacted starting materials, the chloroformate itself, and any volatile by-products.
A hypothetical analysis of a reaction mixture from the synthesis of a carbamate using this compound and a primary amine (R-NH2) could reveal the following components:
| Compound | Expected Retention Time | Expected m/z (Mass-to-Charge Ratio) | Identification Method |
| This compound | Varies with conditions | [M]+, [M-Cl]+ | GC-MS, LC-MS |
| Primary Amine (R-NH2) | Varies with conditions | [M+H]+ | LC-MS |
| N-substituted-(4-bromo-3-methylphenyl) carbamate | Varies with conditions | [M+H]+ | LC-MS |
| 4-Bromo-3-methylphenol | Varies with conditions | [M]+, [M-H]- | GC-MS, LC-MS |
| Di(4-bromo-3-methylphenyl) carbonate | Varies with conditions | [M+H]+ | LC-MS |
The precise identification and quantification of these species allow for the optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) to maximize the yield of the desired carbamate and minimize the formation of impurities.
Kinetic Studies Using Hyphenated LC-MS and GC-MS Techniques
Understanding the kinetics of a chemical reaction is crucial for its control and scale-up. Hyphenated techniques such as LC-MS and GC-MS are powerful tools for monitoring the progress of a reaction over time, allowing for the determination of reaction rates and the elucidation of reaction mechanisms. researchgate.netactapol.net
In the context of reactions involving this compound, kinetic studies can be performed by taking aliquots of the reaction mixture at different time points and analyzing them using either LC-MS or GC-MS. By plotting the concentration of reactants and products as a function of time, the rate law for the reaction can be determined.
For example, in the reaction of this compound with an amine, the rate of disappearance of the chloroformate and the rate of appearance of the carbamate product can be monitored. rsc.org This data can then be used to determine the order of the reaction with respect to each reactant and to calculate the rate constant.
A typical experimental setup for a kinetic study using LC-MS would involve:
Initiating the reaction in a thermostated vessel.
Withdrawing small aliquots of the reaction mixture at predetermined time intervals.
Quenching the reaction in the aliquots, if necessary, to stop any further transformation before analysis.
Injecting the quenched aliquots into the LC-MS system.
Quantifying the concentrations of the reactants and products in each aliquot by constructing calibration curves with authentic standards.
The data obtained from such a study can be used to generate concentration vs. time profiles for the key species in the reaction.
| Time (minutes) | [this compound] (M) | [Carbamate Product] (M) |
| 0 | 0.100 | 0.000 |
| 5 | 0.075 | 0.025 |
| 10 | 0.056 | 0.044 |
| 20 | 0.031 | 0.069 |
| 30 | 0.017 | 0.083 |
| 60 | 0.003 | 0.097 |
GC-MS can also be employed for kinetic studies, particularly for reactions that are relatively slow and involve volatile components. mdpi.com The principles are similar to those of LC-MS-based kinetic studies, with the main difference being the sample introduction and separation technique.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis and application of aryl chloroformates are intrinsically linked to the catalytic systems that govern their reactivity. Future research will undoubtedly focus on the development of novel catalysts that can offer enhanced selectivity and efficiency in reactions involving 4-Bromo-3-methylphenyl chloroformate. A primary area of investigation will be the refinement of palladium-catalyzed carbonylation reactions. While palladium complexes have demonstrated efficacy in the carbonylation of aryl halides, tailoring these catalysts to accommodate the specific electronic and steric properties of substituted aryl chloroformates is a promising avenue. nih.gov The development of ligands that can fine-tune the reactivity of the palladium center will be crucial in achieving higher yields and minimizing side products.
Photocatalysis represents another frontier with significant potential. Visible-light-mediated reactions, which can often be conducted under milder conditions than traditional thermal methods, are an attractive option for the synthesis and transformation of aryl chloroformates. nih.gov Research into novel photoredox catalysts could lead to more energy-efficient and selective methods for activating the C-Cl bond of the chloroformate group or the C-Br bond on the aromatic ring, enabling a wider range of coupling reactions.
Organocatalysis, which eschews the use of metals, is also a burgeoning field. The development of small organic molecules that can catalyze the formation and reaction of this compound would offer a more sustainable and cost-effective alternative to metal-based systems. The table below summarizes potential catalytic systems for future exploration.
| Catalytic System | Potential Advantages for this compound | Key Research Focus |
| Palladium-based Catalysts | High efficiency in carbonylation and cross-coupling reactions. nih.gov | Ligand design for enhanced selectivity and turnover numbers. |
| Nickel-based Catalysts | Cost-effective alternative to palladium for C-C bond formation. nih.gov | Exploration of different ligand scaffolds to control reactivity. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. nih.gov | Development of photosensitizers for selective bond activation. |
| Organocatalysis | Metal-free, sustainable, and potentially lower cost. | Design of catalysts for asymmetric transformations. |
Exploration of this compound in Advanced Materials Science Applications
The distinct functionalities of this compound make it a compelling building block for the synthesis of advanced materials. The chloroformate group is a versatile handle for the introduction of carbonate and carbamate (B1207046) linkages, which are the backbones of polycarbonates and polyurethanes, respectively. The presence of the bromo and methyl substituents on the phenyl ring can be leveraged to impart specific properties to these polymers, such as enhanced thermal stability, flame retardancy (due to the bromine atom), and altered solubility characteristics.
Future research in this area will likely involve the synthesis and characterization of novel polymers and dendrimers incorporating the 4-Bromo-3-methylphenyl moiety. The investigation of the structure-property relationships in these materials will be crucial for their targeted application in areas such as high-performance plastics, functional coatings, and biomedical devices.
Expansion of Carbonylation Applications with Structurally Modified Aryl Chloroformates
Carbonylation reactions are a cornerstone of organic synthesis, providing a direct route to a wide array of carbonyl-containing compounds. Aryl chloroformates can serve as effective carbon monoxide (CO) surrogates in these transformations, offering a safer alternative to the use of gaseous CO. researchgate.netrsc.org The structural modifications present in this compound open up new possibilities for expanding the scope of carbonylation chemistry.
Palladium-catalyzed carbonylative coupling reactions, for instance, could be employed to synthesize a variety of ketones and esters from this chloroformate. organic-chemistry.orgorganic-chemistry.org The bromine atom on the aromatic ring provides an additional reactive handle for sequential cross-coupling reactions, allowing for the construction of complex molecular architectures. This dual reactivity could be particularly valuable in the synthesis of pharmaceutical intermediates and other fine chemicals.
Furthermore, the electronic effects of the bromo and methyl substituents can influence the reactivity of the chloroformate group, potentially leading to novel and selective transformations. Research into the development of new carbonylation protocols that exploit these structural features is a promising area for future investigation. The ability to perform late-stage functionalization on complex molecules using such tailored chloroformates would be of significant interest in medicinal chemistry. acs.org
| Carbonylation Application | Potential Role of this compound |
| Synthesis of Aryl Ketones | As a CO surrogate in palladium-catalyzed couplings with organoboronic acids. organic-chemistry.org |
| Synthesis of Aryl Esters | Reaction with alcohols under palladium catalysis. organic-chemistry.org |
| Sequential Cross-Coupling | The bromo group allows for subsequent reactions after carbonylation. |
| Medicinal Chemistry | Introduction of the 4-bromo-3-methylbenzoyl moiety into bioactive scaffolds. |
Bio-inspired Chemical Transformations Utilizing Chloroformate Reactivity
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency in chemical transformations. The application of biocatalysis to reactions involving aryl chloroformates is a largely unexplored but highly promising research direction. Lipases, for example, are known to catalyze hydrolysis and esterification reactions with high chemoselectivity and enantioselectivity. researchgate.netnih.gov Investigating the ability of lipases and other hydrolases to selectively react with the chloroformate group in the presence of other functional groups could lead to novel green synthetic routes.
The development of "designer enzymes" through protein engineering could further expand the scope of biocatalysis in this area. By modifying the active site of an enzyme, it may be possible to create a biocatalyst that is specifically tailored for the transformation of this compound. Such bio-inspired approaches could enable the synthesis of chiral compounds and other high-value products under mild, environmentally benign conditions. researchgate.netnih.gov
Moreover, the study of enzymatic reaction mechanisms can provide inspiration for the design of small-molecule biomimetic catalysts that replicate the function of enzymes. These catalysts could offer the advantages of enzymes, such as high selectivity, while being more robust and easier to handle.
Sustainable Synthesis Methodologies and Process Intensification for Industrial Relevance
The industrial production of fine chemicals is increasingly driven by the principles of green chemistry and process intensification. Future research on this compound will need to address these aspects to ensure its viability as a commercially relevant compound. A key area of focus will be the development of sustainable synthesis methods that avoid the use of hazardous reagents. The traditional synthesis of chloroformates often involves the use of phosgene (B1210022), a highly toxic gas. Photo-on-demand synthesis, which uses chloroform (B151607) and oxygen as precursors to generate phosgene in situ, offers a much safer and more sustainable alternative. kobe-u.ac.jp
Continuous flow chemistry is another technology that is poised to revolutionize the synthesis of chloroformates. researchgate.net Performing reactions in microreactors or flow systems offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its industrial-scale production.
The use of safer, solid phosgene surrogates like triphosgene (B27547) in continuous flow systems could further enhance the safety and sustainability of the manufacturing process. The integration of these green chemistry and engineering principles will be essential for the future of this compound as a valuable chemical intermediate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-3-methylphenyl chloroformate, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via the reaction of 4-bromo-3-methylphenol with phosgene or its derivatives under anhydrous conditions. Triethylamine (TEA) is commonly used as a base to scavenge HCl, with chloroform or dichloromethane as solvents . Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track intermediate formation. Stoichiometric control of phosgene equivalents is critical to minimize side products like diaryl carbonates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the chloroformate group (C=O resonance at ~150-160 ppm in ¹³C NMR) and aromatic substituents. X-ray crystallography (using SHELX programs ) can resolve stereochemical ambiguities. Mass spectrometry (EI or ESI) verifies molecular ion peaks (e.g., [M+Na]⁺) and isotopic patterns consistent with bromine .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to the reactivity of chloroformates, work should be conducted in a fume hood with nitrile gloves and splash goggles. Acute exposure guidelines (AEGLs) for analogous chloroformates (e.g., LC₅₀ values in rats: 88-103 ppm for 1-hour exposure ) highlight the need for respiratory protection. Spills should be neutralized with sodium bicarbonate or inert adsorbents.
Q. How does this compound compare to other chloroformates in carbamate/urea synthesis?
- Methodological Answer : The bromine and methyl substituents enhance electrophilicity at the carbonyl carbon, improving reactivity with amines compared to unsubstituted phenyl chloroformates. However, steric hindrance from the 3-methyl group may reduce reaction rates with bulky nucleophiles. Comparative kinetic studies using pseudo-first-order conditions are recommended .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in kinetic data for reactions involving this compound?
- Methodological Answer : Discrepancies in rate constants may arise from solvent polarity effects or competing reaction pathways (e.g., hydrolysis vs. aminolysis). Design a multivariate experimental matrix varying solvent (aprotic vs. protic), temperature, and nucleophile concentration. Use Arrhenius plots to isolate thermodynamic vs. kinetic control . Statistical tools like Design of Experiments (DoE) can identify dominant factors .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 0–6°C (short-term) and –20°C (long-term) under inert atmospheres. Monitor degradation via HPLC-UV, tracking hydrolysis to 4-bromo-3-methylphenol. Humidity-controlled thermogravimetric analysis (TGA) quantifies moisture sensitivity . Stability data should inform recommended storage protocols in technical datasheets.
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound batches?
- Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) can detect impurities at <0.1% levels. For volatile byproducts (e.g., residual phosgene), headspace GC-MS coupled with solid-phase microextraction (SPME) is effective. Impurity profiling should align with ICH Q3 guidelines, with orthogonal methods (e.g., NMR vs. MS) validating critical findings .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of bromine and steric effects of the methyl group on transition states. Molecular dynamics simulations predict solvation effects and nucleophilic attack trajectories. Validate models with experimental kinetic data to refine predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
